molecular formula C7H4Cl4O B6354602 3-(Trichloromethoxy)chlorobenzene CAS No. 146780-23-6

3-(Trichloromethoxy)chlorobenzene

Cat. No.: B6354602
CAS No.: 146780-23-6
M. Wt: 245.9 g/mol
InChI Key: SFTPDMXEKLOAAX-UHFFFAOYSA-N
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Description

3-(Trichloromethoxy)chlorobenzene is an organic compound characterized by the presence of a trichloromethoxy group attached to a chlorobenzene ring. This compound is a colorless liquid with a pungent odor and is sensitive to light, heat, and moisture. It is widely used in organic synthesis and serves as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trichloromethoxy)chlorobenzene typically involves the photochlorination of anisole (methoxybenzene) with chlorine gas in the presence of a catalyst. The reaction is carried out in a solvent under light exposure, which facilitates the chlorination process. The general reaction conditions include:

    Reactants: Anisole and chlorine gas

    Catalyst: Often a metal halide such as ferric chloride

    Solvent: Commonly used solvents include carbon tetrachloride or chloroform

    Temperature: Room temperature to slightly elevated temperatures

    Light Source: UV light or sunlight to initiate the chlorination

The reaction proceeds as follows:

C6H5OCH3+3Cl2C6H4(OCHCl3)+3HCl\text{C}_6\text{H}_5\text{OCH}_3 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_4(\text{OCHCl}_3) + 3\text{HCl} C6​H5​OCH3​+3Cl2​→C6​H4​(OCHCl3​)+3HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethoxy)chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products

    Substitution: Formation of substituted chlorobenzenes

    Reduction: Formation of methoxybenzene derivatives

    Oxidation: Formation of quinones or other oxidized products

Scientific Research Applications

3-(Trichloromethoxy)chlorobenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trichloromethoxy)chlorobenzene involves its interaction with molecular targets through its reactive trichloromethoxy group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The pathways involved include:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols

    Oxidative Pathways: Formation of reactive intermediates that can further react with other molecules

Comparison with Similar Compounds

3-(Trichloromethoxy)chlorobenzene can be compared with other chlorinated benzenes, such as:

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Uniqueness

  • Structural Differences : The presence of the trichloromethoxy group in this compound distinguishes it from other trichlorobenzenes, which have different substitution patterns.
  • Reactivity : The trichloromethoxy group imparts unique reactivity, making it suitable for specific synthetic applications that other trichlorobenzenes may not be able to achieve.

Similar Compounds

  • 1,2,3-Trichlorobenzene : Used as a solvent and intermediate in chemical synthesis
  • 1,2,4-Trichlorobenzene : Employed in the production of herbicides and dyes
  • 1,3,5-Trichlorobenzene : Utilized in the manufacture of pesticides and as a chemical intermediate

Properties

IUPAC Name

1-chloro-3-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTPDMXEKLOAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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